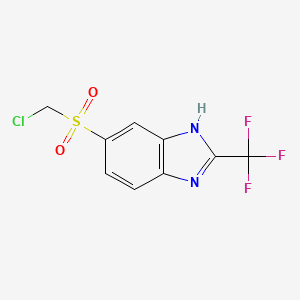![molecular formula C15H10N2 B14370885 Propanedinitrile, [1,1'-biphenyl]-4-yl- CAS No. 92427-54-8](/img/structure/B14370885.png)
Propanedinitrile, [1,1'-biphenyl]-4-yl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedinitrile, [1,1’-biphenyl]-4-yl- is an organic compound with the molecular formula C15H8N2. It is a derivative of biphenyl, where the biphenyl core is substituted with two nitrile groups. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
Propanedinitrile, [1,1’-biphenyl]-4-yl- can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromobiphenyl with malononitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of propanedinitrile, [1,1’-biphenyl]-4-yl- often involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
Propanedinitrile, [1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Biphenyl-4,4’-dicarboxylic acid.
Reduction: 4,4’-Diaminobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
科学的研究の応用
Propanedinitrile, [1,1’-biphenyl]-4-yl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of propanedinitrile, [1,1’-biphenyl]-4-yl- involves its interaction with specific molecular targets. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Malononitrile: A simpler nitrile compound with the formula C3H2N2.
Biphenyl: The parent compound without nitrile substitutions.
4,4’-Dicyanobiphenyl: A similar compound with nitrile groups at different positions on the biphenyl core.
Uniqueness
Propanedinitrile, [1,1’-biphenyl]-4-yl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability .
特性
CAS番号 |
92427-54-8 |
|---|---|
分子式 |
C15H10N2 |
分子量 |
218.25 g/mol |
IUPAC名 |
2-(4-phenylphenyl)propanedinitrile |
InChI |
InChI=1S/C15H10N2/c16-10-15(11-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H |
InChIキー |
VGRMTZIIZROJRF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14370805.png)
![2-[(Methoxymethyl)sulfanyl]ethan-1-amine](/img/structure/B14370816.png)
![N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B14370827.png)
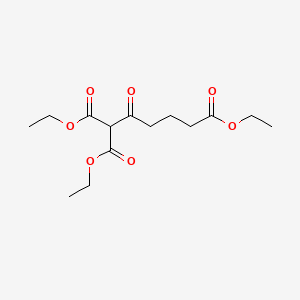
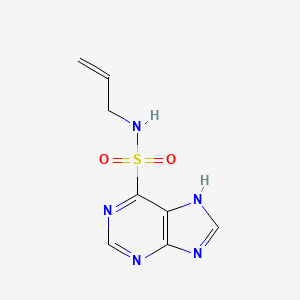
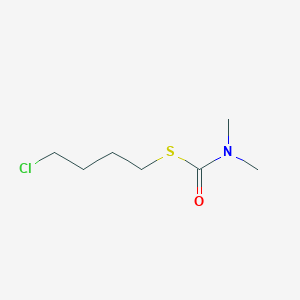
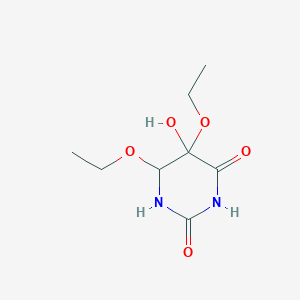
![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)
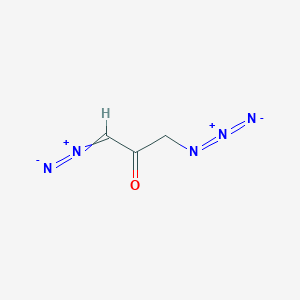
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)

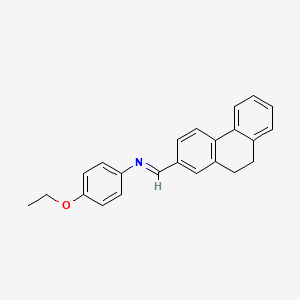
![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
